3-Epi-3-hydroxymugineic acid

Description

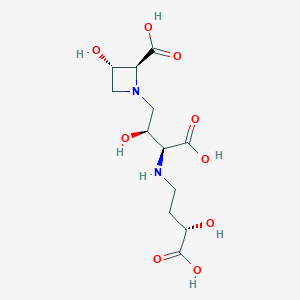

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O9 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1 |

InChI Key |

QPIOQLJXMZWNFJ-LJASKYJCSA-N |

SMILES |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |

Canonical SMILES |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Epi 3 Hydroxymugineic Acid

Precursor Utilization and Initial Stages of Biosynthesis

The journey to 3-Epi-3-hydroxymugineic acid begins with the recruitment of a primary precursor molecule and its conversion through a series of foundational enzymatic reactions.

L-Methionine as the Primary Precursor

Extensive research has firmly established L-methionine as the primary and dominant precursor for the biosynthesis of all known mugineic acid family phytosiderophores, including this compound. oup.comtandfonline.comjst.go.jpscispace.com Feeding experiments using labeled L-methionine in iron-deficient graminaceous plants have demonstrated its direct incorporation into the molecular structure of these compounds. oup.comtandfonline.comtandfonline.com This foundational step underscores the central role of methionine metabolism in the plant's response to iron deficiency. jst.go.jptandfonline.com The biosynthesis of mugineic acids is intricately linked with the methionine recycling pathway to ensure a continuous supply of this essential precursor. jst.go.jp

Nicotianamine (B15646) (NA) Formation and its Role as an Intermediate

A critical intermediate in the biosynthetic pathway is nicotianamine (NA). wiley.comnih.gov This non-proteinogenic amino acid is synthesized from three molecules of S-adenosyl-L-methionine (SAM), a derivative of L-methionine. ruhr-uni-bochum.demdpi.com The enzyme responsible for this crucial condensation reaction is nicotianamine synthase (NAS). ruhr-uni-bochum.deresearchgate.netebi.ac.uk While NA is found in all higher plants and plays a key role in internal metal transport, in graminaceous plants, it serves as the pivotal precursor for the synthesis of phytosiderophores. nih.govruhr-uni-bochum.de The formation of NA represents a key branching point, directing methionine metabolism towards the production of these iron-chelating compounds under iron-deficient conditions. wiley.com

Enzymatic Conversion of NA to 2′-Deoxymugineic Acid (DMA)

The conversion of nicotianamine (NA) to 2′-deoxymugineic acid (DMA) involves a two-step enzymatic process. First, nicotianamine aminotransferase (NAAT) catalyzes the transfer of the amino group from NA to produce a 3"-keto intermediate. mdpi.comresearchgate.netplos.orgtandfonline.com Subsequently, 2′-deoxymugineic acid synthase (DMAS) reduces this intermediate to form DMA. mdpi.comresearchgate.netplos.org DMA is a central compound in the biosynthesis of mugineic acids, serving as the direct precursor for a variety of phytosiderophores, including this compound. tandfonline.comscispace.comtandfonline.com The genes encoding both NAAT and DMAS have been identified and are known to be upregulated under iron-deficient conditions in the roots of graminaceous plants. plos.orgtandfonline.com

Terminal Hydroxylation and Epimerization Steps to this compound

The final stages of the biosynthesis of this compound involve precise hydroxylation and epimerization reactions that are catalyzed by specific enzymes and can differ between plant species.

Involvement of Dioxygenases (e.g., IDS2, IDS3)

The conversion of precursor molecules to the final forms of mugineic acids, including this compound, is mediated by 2-oxoglutarate-dependent dioxygenases. researchgate.netresearchgate.net Two key enzymes identified in barley, IDS2 (Iron-Deficiency-Specific clone 2) and IDS3, play crucial roles in these hydroxylation steps. researchgate.netresearchgate.net Specifically, IDS2, also known as mugineic-acid 3-dioxygenase, is responsible for the hydroxylation of mugineic acid at the C-3 position to form 3-epihydroxymugineic acid. frontiersin.orgwikipedia.org It can also hydroxylate 2'-deoxymugineic acid to produce 3-epihydroxy-2'-deoxymugineic acid. frontiersin.orgwikipedia.org The expression of these dioxygenase genes is induced under iron-deficient conditions, highlighting their importance in the plant's strategy for iron acquisition. researchgate.nettandfonline.com

Subcellular Localization of Biosynthetic Enzymes and Pathways

The synthesis of phytosiderophores is a highly compartmentalized process, ensuring efficient production and transport while preventing potential toxicity from intermediates. Research into the subcellular location of the biosynthetic enzymes for this compound has revealed a coordinated effort between the cytoplasm and specialized vesicles.

Cytosol and Specialized Vesicles: The initial steps of the pathway, from NA to DMA, are believed to occur in the cytoplasm, with evidence pointing towards a close association with specific cellular structures.

Nicotianamine Synthase (NAS): Studies using green fluorescent protein (GFP) fusions have shown varied localization patterns for NAS enzymes. Some maize NAS proteins are distributed throughout the cytoplasm. nih.gov However, other NAS isoforms in both maize and rice, particularly those induced by iron deficiency, have been observed in distinct, mobile, dot-like structures within the cytoplasm. nih.govtandfonline.com These structures are hypothesized to be specialized vesicles derived from the rough endoplasmic reticulum (rER), termed "MAs-vesicles," which may serve as the primary sites for NA and DMA biosynthesis. tandfonline.comtandfonline.com

Nicotianamine Aminotransferase (NAAT) and Deoxymugineic Acid Synthase (DMAS): The optimal pH for both NAAT and DMAS activity is alkaline (pH 8-9), which is consistent with their localization within a subcellular organelle or vesicle rather than the more neutral pH of the general cytoplasm. nih.govtandfonline.com This supports the model where these enzymes are co-localized with NAS in the MAs-vesicles. tandfonline.com However, other studies have demonstrated cytoplasmic localization for maize NAAT and DMAS, and the UniProt database lists rice DMAS1 as cytosolic. nih.govuniprot.org This suggests that while the enzymes reside in the cytoplasm, they are likely organized into a metabolic complex on or within these specialized vesicles to streamline the biosynthetic process.

Cytosolic Final Steps: The final hydroxylation steps to convert DMA into MA and subsequently into epiHMA are catalyzed by the dioxygenase enzymes IDS3 and IDS2. As members of the 2-oxoglutarate-dependent dioxygenase (2OGD) family, these enzymes are typically soluble proteins that function within the cytosol. wiley.com This indicates that DMA is likely exported from the MAs-vesicles into the cytoplasm where it is converted first to MA and then to this compound.

Once synthesized, the final product is transported to the plasma membrane for secretion into the rhizosphere by transporters like TOM1 (Transporter of Mugineic acids 1). tandfonline.com

Table 2: Subcellular Localization of Biosynthetic Enzymes

Table 3: Compound Names Mentioned in the Article

Molecular and Genetic Regulation of 3 Epi 3 Hydroxymugineic Acid Production

Transcriptional Regulation in Response to Iron Deficiency

The primary signal triggering the production of phytosiderophores is iron deficiency. oup.com When iron becomes scarce in the rhizosphere, plants initiate a cascade of gene expression changes aimed at enhancing iron mobilization and uptake. semanticscholar.org This response involves the coordinated upregulation of genes responsible for the entire MA biosynthesis pathway and their subsequent transport. oup.comnih.gov

The biosynthesis of 3-Epi-3-hydroxymugineic acid from the precursor L-methionine is a multi-step enzymatic process. Several key genes encoding the enzymes in this pathway are strongly induced at the transcriptional level under iron-deficient conditions. mdpi.comuu.nl

The pathway begins with the synthesis of nicotianamine (B15646) (NA), a precursor for all MAs, which is catalyzed by nicotianamine synthase (NAS). uu.nlfrontiersin.orgnih.gov NA is then converted to an unstable 3’’-keto acid by nicotianamine aminotransferase (NAAT). mdpi.comfrontiersin.orgnih.gov Subsequently, deoxymugineic acid synthase (DMAS) catalyzes the reduction of this intermediate to form 2’-deoxymugineic acid (DMA), the foundational MA molecule produced by all graminaceous plants. uu.nlfrontiersin.orgfrontiersin.org

To produce more complex and effective phytosiderophores like this compound (epiHMA), further hydroxylation steps are required. These reactions are catalyzed by specific 2-oxoglutarate-dependent dioxygenases. mdpi.com The Ids3 gene product hydroxylates the C-2' position of DMA to form mugineic acid (MA). mdpi.comresearchgate.net Following this, the Ids2 gene product hydroxylates the C-3 position of MA to yield epiHMA. mdpi.comresearchgate.net The expression of NAS, NAAT, DMAS, IDS2, and IDS3 is highly coordinated and significantly upregulated in the roots of plants like barley upon sensing iron deficiency. oup.commdpi.com

Table 1: Key Genes in this compound Biosynthesis

The coordinated expression of iron-deficiency-specific genes is orchestrated by a network of transcription factors and their corresponding DNA binding sites (cis-acting elements) in the promoter regions of target genes.

Two critical cis-acting elements, IDE1 (Iron-Deficiency-Responsive Element 1) and IDE2, have been identified in the promoter of the barley IDS2 gene. frontiersin.orgresearchgate.net These elements are essential for conferring iron-deficiency-inducible and root-specific expression. frontiersin.orgresearchgate.net Homologous IDE1 sequences have been found in the promoters of many other iron-deficiency-inducible genes across various plant species, suggesting a conserved regulatory mechanism. semanticscholar.orgresearchgate.net

Several transcription factors that bind to these elements and regulate the iron deficiency response have been characterized:

IDEF1 (IDE-Binding Factor 1) : This plant-specific transcription factor binds directly to the IDE1 element and is a central, early-stage regulator transmitting the iron-deficiency signal. oup.combiorxiv.orgnih.gov It positively regulates the expression of OsIRO2, another key transcription factor. nih.govresearchgate.net

IDEF2 : A member of the NAC transcription factor family that also regulates genes responsive to iron deficiency. oup.comresearchgate.net

IRO2 : A basic helix-loop-helix (bHLH) transcription factor that acts as a major positive regulator for the entire MA biosynthetic pathway, including NAS, NAAT, and DMAS. oup.combiorxiv.orgresearchgate.net Its own expression is induced by iron deficiency and is under the positive control of IDEF1. nih.govresearchgate.net

IRO3 : Another bHLH transcription factor that functions as a negative regulator, likely by repressing the transcription of IRO2. oup.combiorxiv.org

HRZ (Hemerythrin RING-type ubiquitin ligases) : These proteins are key negative regulators that function as E3 ubiquitin ligases. oup.com They are thought to be involved in protein degradation, targeting positive regulators of the iron deficiency response, thereby preventing iron overload. oup.comresearchgate.net Because they can bind iron, HRZ proteins are considered potential iron sensors within the cell. oup.com

Table 2: Key Regulators of Phytosiderophore Biosynthesis Gene Expression

Role of Iron-Deficiency-Specific Genes (e.g., NAS, NAAT, DMAS, IDS2, IDS3)

Post-Transcriptional and Post-Translational Control Mechanisms

Beyond transcriptional activation, the production of phytosiderophores is fine-tuned by control mechanisms that occur after the genes have been transcribed. While specific post-transcriptional mechanisms like alternative splicing have not been extensively detailed for the MA pathway, post-translational regulation plays a crucial role. researchgate.netashs.org

Ubiquitination has emerged as a significant post-translational mechanism for modulating the activity of transcription factors to prevent iron overload. researchgate.net This process is conserved across plant species and relies on specific E3-ubiquitin ligases, namely the HRZ proteins in grasses. oup.comresearchgate.net These proteins target key positive regulators of the iron deficiency response for degradation by the proteasome. oup.com This action effectively switches off the iron uptake machinery when cellular iron levels are sufficient, providing a critical feedback loop to maintain iron homeostasis.

Circadian Rhythms Influencing Phytosiderophore Secretion

The secretion of MAs from the roots of graminaceous plants is not constant but follows a pronounced diurnal rhythm. nih.gov Secretion typically begins shortly after the onset of light and peaks within a few hours. frontiersin.org Studies have demonstrated that this rhythm is primarily driven by light rather than by temperature fluctuations. frontiersin.org

This rhythmic secretion pattern is a direct consequence of the circadian clock's control over the expression of genes in the MA biosynthetic pathway. oup.com The transcript levels of key genes like NAS and NAAT fluctuate diurnally in the roots of iron-deficient plants, mirroring the secretion pattern. nih.gov Furthermore, genes associated with vesicular transport, which is necessary for the secretion process, also exhibit diurnal expression changes. nih.gov This suggests that the entire process, from synthesis to the exocytosis of MAs, is under the tight control of the plant's internal circadian clock, aligning the energy-intensive process of iron acquisition with the period of maximum photosynthetic activity. nih.govnih.gov

Hormonal Modulation of this compound Metabolism

Plant hormones are central to coordinating growth and development with environmental cues, including nutrient availability. The regulation of iron homeostasis and phytosiderophore metabolism involves complex crosstalk with several hormonal pathways.

Ethylene (B1197577) : This hormone has a complex and somewhat species-specific role. Ethylene and phytosiderophores share S-adenosyl methionine (SAM) as a common biosynthetic precursor, creating a potential metabolic trade-off. frontiersin.orgfrontiersin.org In wheat, inhibiting ethylene synthesis has been shown to enhance phytosiderophore production. researchgate.net Conversely, in rice, ethylene appears to be a positive regulator. nih.govfrontiersin.org It is suggested to activate the key transcription factors IDEF1 and IRO2, thereby promoting the expression of genes for both phytosiderophore synthesis (NAS) and transport (YSL15). researchgate.net

Auxin : Auxin is generally considered a positive regulator of the iron deficiency response. researchgate.netfrontiersin.org Application of auxin can modulate the expression of genes involved in phytosiderophore release, such as NAS and DMAS. researchgate.net Auxin, ethylene, and nitric oxide are believed to form an interactive regulatory triangle that collectively enhances iron uptake. nih.govfrontiersin.org

Jasmonic Acid (JA) : The role of jasmonates is multifaceted. In some Strategy I plants, JA is considered a negative regulator of iron acquisition genes. uu.nlnih.gov However, in rice, JA signaling pathways are activated very early in the iron deficiency response, even before the upregulation of key iron uptake genes. nih.gov This suggests a role in initiating or preparing the plant for the response, a process that appears to be regulated in part by IDEF1 and HRZ proteins. researchgate.net

Abscisic Acid (ABA) : ABA is known to be important for responses to various stresses and plays a role in iron homeostasis, particularly in the mobilization and transport of iron already within the plant. mdpi.comfrontiersin.org A direct link to phytosiderophore synthesis is suggested through the transcription factor IDEF1, which belongs to a family of proteins involved in ABA signaling. semanticscholar.orgmdpi.com

Biological Functionality and Mechanism of Action in Plant Systems

Chelation Chemistry and Iron(III) Solubilization

In the soil, iron predominantly exists in its sparingly soluble ferric (Fe(III)) form, making it largely unavailable to plants. encyclopedia.pubdoi.org Graminaceous plants overcome this challenge by synthesizing and secreting phytosiderophores, such as 3-Epi-3-hydroxymugineic acid, which are powerful chelating agents for Fe(III). encyclopedia.pubresearchgate.net

This compound is a non-proteinogenic amino acid that acts as a hexadentate ligand, meaning it can form six bonds with a central metal ion. synthasite.comnih.gov It utilizes its three carboxyl groups, two amino-derived groups, and one hydroxyl group to octahedrally coordinate with Fe(III), forming a highly stable, water-soluble complex. synthasite.comnih.gov At a neutral pH of 7.0, this compound, along with other hydroxylated phytosiderophores like mugineic acid, forms a singly negatively charged complex with Fe(III). nih.govdntb.gov.ua This chelation process effectively solubilizes the iron, making it mobile within the rhizosphere and available for plant uptake. synthasite.comnih.gov

The presence of hydroxyl groups in the phytosiderophore structure significantly enhances the stability of the Fe(III) complex, particularly in acidic conditions. nih.govnih.gov The hydroxylation of the phytosiderophore skeleton is believed to lead to intramolecular hydrogen bonding between the hydroxyl and amino functions. nih.govnih.gov This structural feature makes the corresponding Fe(III) complex less susceptible to protonation. nih.govnih.gov As the degree of hydroxylation increases, the pKa values of the amino groups decrease, indicating they are less likely to accept a proton. nih.gov This increased resistance to acid-induced protonation means that hydroxylated phytosiderophores like this compound can maintain a stable complex with Fe(III) even in the slightly acidic environments often found in the rhizosphere and at the root surface. nih.govnih.gov Consequently, plants that produce hydroxylated phytosiderophores, such as barley, may have a competitive advantage in iron acquisition. nih.gov Studies have shown that the rate of iron release from the ferric phytosiderophore complex, a process that occurs inside the plant cell, is influenced by the hydroxylation state. nih.gov The conversion of the ferric complex to a ferrous form by ascorbate (B8700270) in the presence of nicotianamine (B15646) is slower for Fe(III)-epi-HMA compared to the less hydroxylated Fe(III)-deoxymugineic acid (DMA) and Fe(III)-mugineic acid (MA) complexes, further highlighting the stability of the hydroxylated forms. nih.gov

The pH of the rhizosphere, the soil region directly influenced by root activities, plays a critical role in the efficacy of iron acquisition by phytosiderophores. researchgate.netfrontiersin.org The stability of the Fe(III)-phytosiderophore complex is pH-dependent. nih.govresearchgate.net The hydroxylation of phytosiderophores like this compound provides a distinct advantage in the typically slightly acidic conditions of the rhizosphere. nih.govnih.gov This is because the increased stability of the hydroxylated Fe(III) complexes prevents the dissociation of iron, even when the pH drops. nih.gov The charge of the Fe(III)-phytosiderophore complex, which is also influenced by pH, is an important factor for its mobility in the soil and its interaction with transport proteins on the root plasma membrane. nih.govresearchgate.net Research has demonstrated that at pH 7.0, hydroxylated phytosiderophores like this compound form a single negatively charged complex with Fe(III). synthasite.com However, under more acidic conditions, non-hydroxylated phytosiderophores may form partially dissociated, neutral complexes, reducing their effectiveness. researchgate.net

Influence of Hydroxylation on Chelate Stability and Affinity for Fe(III)

Transport and Uptake Mechanisms within Plants

Once the stable Fe(III)-3-Epi-3-hydroxymugineic acid complex is formed in the rhizosphere, a sophisticated transport system is required to move it into and throughout the plant.

The secretion of phytosiderophores from the root cells into the rhizosphere is an active process mediated by specific efflux transporters. encyclopedia.pubnih.gov The TRANSPORTER OF MUGINEIC ACID 1 (TOM1) is a key transporter responsible for the efflux of mugineic acid family phytosiderophores, including this compound, from the roots. encyclopedia.pubnih.gov The expression of the TOM1 gene is upregulated under iron-deficient conditions, indicating its crucial role in the plant's response to iron scarcity. nih.gov This transporter is not only involved in secretion into the soil but is also suggested to play a role in the internal transport of these phytosiderophores within the plant, facilitating their movement to the phloem and xylem. nih.gov

After chelating Fe(III) in the soil, the entire Fe(III)-phytosiderophore complex is taken up by the root cells. encyclopedia.puboup.com This uptake is mediated by specific transporters belonging to the YELLOW STRIPE 1 (YS1) and YS1-LIKE (YSL) family. encyclopedia.puboup.com These transporters are located on the plasma membrane of root cells and are responsible for the specific recognition and transport of the Fe(III)-phytosiderophore complex into the cytosol. encyclopedia.pubnih.gov The expression of YS1/YSL transporter genes is also induced by iron deficiency, ensuring an efficient uptake system when the plant's iron demand is high. encyclopedia.pubnih.gov The YS1 transporter, first identified in maize, and its orthologs in other graminaceous plants like barley (HvYS1), are integral to the Strategy II iron acquisition system. encyclopedia.pubnih.govnih.gov Structural studies of the barley YS1 transporter have provided insights into the recognition and transport mechanism of the iron-phytosiderophore complex. nih.gov

Intracellular Trafficking and Release of Iron from Complexes

Once absorbed into the root cells, the iron (Fe) complexed with this compound (epi-HMA) undergoes a series of intracellular trafficking pathways to deliver the iron to various parts of the plant for metabolic use. While the precise mechanisms for epi-HMA are part of the broader, well-studied system for mugineic acid (MA) family phytosiderophores, the general process involves the transport of the intact Fe(III)-phytosiderophore complex across the plasma membrane. frontiersin.org

After uptake into the root cells, the Fe-epi-HMA complex is likely transported through the cytoplasm. For long-distance transport to the shoots and other sink tissues, iron must be loaded into the xylem. mdpi.com It is believed that chelators like citrate (B86180) and nicotianamine (NA) play a crucial role in the xylem transport of iron. mdpi.com It is plausible that upon or before entering the xylem, iron is released from the epi-HMA complex. This release is thought to be facilitated by a reduction of Fe(III) to the more labile Fe(II), a process that destabilizes the complex. uni-halle.de The released Fe(II) can then be chelated by other ligands, such as citrate, for transport in the xylem. mdpi.com The epi-HMA, having fulfilled its transport function, may then be metabolized or recycled by the plant.

Role in Micronutrient Acquisition Beyond Ironnih.govresearchgate.net

The function of this compound is not limited to iron acquisition. As a member of the mugineic acid family of phytosiderophores, it has the capacity to form stable complexes with a variety of other metal cations, thereby influencing their solubility, mobility, and uptake by plants. nih.govresearchgate.net This broader role is critical in soils where the availability of several micronutrients may be limited.

Interactions with Zinc, Copper, Nickel, Manganese, and Cadmiumnih.govresearchgate.net

Research has demonstrated that phytosiderophores, including those in the mugineic acid family, interact with several divalent metal ions. These interactions are significant for plant nutrition and can also play a role in the uptake of toxic heavy metals.

Zinc (Zn): Phytosiderophores can form stable complexes with zinc, enhancing its mobility in the rhizosphere and facilitating its uptake by roots. researchgate.net This is particularly important in zinc-deficient soils, which are widespread globally. acs.org

Copper (Cu): Similar to zinc, copper can be chelated by mugineic acids. This interaction is relevant for copper nutrition in plants. researchgate.net

Nickel (Ni): Complexes between nicotianamine (a precursor to mugineic acids) and nickel have been identified in plants, suggesting that mugineic acids themselves can also interact with and transport nickel. researchgate.net

Manganese (Mn): While iron is the primary target, manganese uptake can also be influenced by phytosiderophore exudation. scispace.com

Cadmium (Cd): The chelating properties of phytosiderophores also extend to toxic heavy metals like cadmium. This interaction can inadvertently lead to the uptake and accumulation of cadmium in plants, which is a concern for food safety.

Comparative Affinity for Various Metal Ionsacs.orgnih.gov

The effectiveness of this compound in mobilizing and facilitating the uptake of different metals is determined by the stability of the complexes it forms with them. The stability constants (log K) provide a quantitative measure of this affinity. While specific data for this compound is often grouped with other mugineic acids (MAs), general trends can be observed.

The affinity of MAs for different metal ions generally follows the Irving-Williams series, with the stability of the complexes increasing across the series. The log K values for complexes of the mugineic acid family (including 3-epi-hydroxymugineic acid) with various metals have been reported. acs.orgnih.gov

Below is an interactive table summarizing the logarithm of stability constants (log K) for metal complexes with ligands from the mugineic acid family, which includes 3-epi-hydroxy-mugineic acid (HMA).

| Metal Ion | Ligand Family | Log K Value |

| Mn(II) | MAs | 11.2 |

| Fe(II) | MAs | 12.8 |

| Co(II) | MAs | 15.0 |

| Ni(II) | MAs | 16.2 |

| Cu(II) | MAs | 18.6 |

| Zn(II) | MAs | 14.8 |

| Fe(III) | MAs | 21.0 |

| Cd(II) | MAs | 12.0 |

Data sourced from studies on the mugineic acid family and may not be specific to only this compound.

As the table indicates, the mugineic acid family shows a high affinity for Fe(III), which is consistent with their primary role as iron siderophores. However, they also form stable complexes with other essential micronutrients like copper and zinc, as well as with nickel. The affinity for manganese and cadmium is comparatively lower but still significant. This range of affinities underscores the multifaceted role of this compound in plant mineral nutrition and its interactions within the complex chemical environment of the soil.

Ecological and Environmental Significance

Rhizosphere Chemistry and Dynamics

The rhizosphere, the narrow zone of soil surrounding a plant's roots, is a dynamic environment where complex chemical and biological interactions occur. shs-conferences.orgnih.gov The exudation of various compounds by plant roots, including phytosiderophores like 3-epi-3-hydroxymugineic acid, plays a pivotal role in shaping this environment. nih.govd-nb.info These exudates can alter the physicochemical properties of the soil and influence the availability of essential nutrients for the plant. nih.govd-nb.info

Impact of this compound Exudation on Soil Iron Availability

Graminaceous plants, or grasses, have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil, particularly in high-pH calcareous soils where iron solubility is low. mdpi.comdoi.org A key component of this strategy is the release of phytosiderophores, a class of non-proteinogenic amino acids, into the rhizosphere. d-nb.infodoi.org this compound is one such phytosiderophore, alongside others like mugineic acid and deoxymugineic acid. thepharmajournal.comoup.comcopernicus.org

Research has shown that barley, a plant known for its resistance to low iron availability, secretes various phytosiderophores, including this compound, in significant amounts. mdpi.comnih.gov The ability of this compound to mobilize not only iron but also other micronutrients like zinc, copper, and manganese from calcareous soil has been documented. doi.orgadelaide.edu.au

Influence of Soil pH, Composition, and Moisture on Exudation

The exudation of this compound is not a constant process but is influenced by various soil factors.

Soil pH: Soil pH is a critical factor governing the availability of nutrients. nsw.gov.aunutrien-ekonomics.com In alkaline and calcareous soils, where the pH is high, the solubility of iron is significantly reduced, often leading to iron deficiency in plants. doi.orgmsuextension.org It is under these iron-limiting conditions, often exacerbated by high soil pH, that graminaceous plants are stimulated to release phytosiderophores like this compound. nih.govwikipedia.org The acidification of the rhizosphere, another strategy employed by some plants to increase iron solubility, is less effective in well-buffered high-pH soils, making the chelation strategy involving phytosiderophores crucial for survival. nih.govresearchgate.net

Soil Composition: The composition of the soil, including its mineralogy and organic matter content, can impact the effectiveness of this compound. nih.govresearchgate.net Soils with high clay content and organic matter have a greater capacity to bind cations, which can influence the interactions between the phytosiderophore and iron. msuextension.org Furthermore, the presence of other metals in the soil can lead to competition for chelation by this compound. doi.org

Interactions with Rhizosphere Microorganisms

The rhizosphere is a hotspot of microbial activity, and the exudation of compounds like this compound creates a unique chemical environment that influences the microbial community. shs-conferences.orgfrontiersin.org These interactions can be complex, involving competition for resources and the potential for both beneficial and detrimental relationships. nih.gov

Microbial Degradation of Phytosiderophores

Phytosiderophores, including this compound, are organic molecules that can be utilized by soil microorganisms as a source of carbon and nitrogen. mdpi.com This leads to the microbial degradation of these important plant-derived chelators. researchgate.net The breakdown of phytosiderophores by microbes can reduce their effectiveness in mobilizing iron for the plant. researchgate.net The rate of degradation can be influenced by the specific microbial populations present in the rhizosphere and the prevailing environmental conditions. nih.govmdpi.com For instance, some bacteria are known to degrade various aromatic and organic acids as their sole carbon source. frontiersin.org

Competition for Iron between Plants and Microbes

Both plants and rhizosphere microorganisms have a high demand for iron. nih.govresearchgate.net This creates a competitive environment where both are vying for the limited available iron. nih.gov While plants release this compound to chelate and acquire iron, microorganisms also produce their own iron-chelating compounds called siderophores. mdpi.comnih.gov

This leads to a complex interplay:

Competition for Chelated Iron: Microorganisms may be able to utilize the iron chelated by this compound, effectively "stealing" it from the plant. researchgate.net

Competition for Iron Ions: Both plant-derived phytosiderophores and microbial siderophores compete to bind the available iron ions in the soil solution. nih.gov

The outcome of this competition depends on factors such as the relative abundance and affinity of the different chelators for iron, and the ability of the plant and microbes to take up the various iron-chelate complexes.

Mutualistic or Antagonistic Relationships

The interactions surrounding this compound can lead to either mutualistic (beneficial for both) or antagonistic (detrimental to one or both) relationships between the plant and rhizosphere microorganisms.

Antagonistic Relationships: As described above, microbial degradation of this compound and competition for iron represent antagonistic interactions from the plant's perspective, as they reduce the efficiency of iron acquisition. nih.govresearchgate.net

Ecological Role in Plant Community Dynamics and Inter-Plant Competition

The secretion of phytosiderophores, including this compound, into the rhizosphere is a critical factor influencing plant community dynamics, particularly in environments where iron is a limiting nutrient. The type and quantity of phytosiderophores released create a competitive hierarchy among graminaceous (grass) species, fundamentally shaping their interactions and coexistence.

The competitive advantage conferred by phytosiderophore release is species-dependent. Plants that produce and release higher concentrations of potent phytosiderophores are better equipped to acquire scarce iron, thereby outcompeting less efficient species. nih.gov Barley (Hordeum vulgare), for instance, is known to secrete a variety of mugineic acids, with 3-epi-hydroxymugineic acid being a prominent component, and does so in relatively high amounts. mdpi.com This robust production makes barley highly resistant to low iron availability and a strong competitor in iron-deficient soils. mdpi.com In contrast, species like sorghum, maize, and rice release lower amounts of phytosiderophores, such as 2'-deoxymugineic acid, rendering them more susceptible to iron deficiency and less competitive against high-releasing species like barley. nih.govmdpi.com

Research comparing barley and sorghum under iron-deficient conditions highlights this competitive disparity. Barley's higher rate of phytosiderophore release enables it to more effectively mobilize and absorb iron from the root apoplasm, even in the presence of soil microorganisms. nih.gov Sorghum's lower release rate restricts its ability to efficiently mobilize this iron, placing it at a competitive disadvantage. nih.gov This dynamic demonstrates that the specific phytosiderophore profile, including the presence of this compound, is a key trait determining a plant's success in a competitive community.

Furthermore, the chemical structure of the phytosiderophore itself plays a role in its ecological efficacy. The hydroxylation in molecules like this compound enhances the stability of the iron(III)-phytosiderophore complex, particularly in the acidic conditions often found in the rhizosphere. kcl.ac.uk This increased stability protects the chelated iron from being lost to protonation, potentially contributing to a more efficient iron acquisition strategy and thus a greater competitive edge. kcl.ac.uk

The rhizosphere microbiome adds another layer of complexity to these interactions. Soil microorganisms can compete with plants for iron and can also degrade phytosiderophores. nih.gov The success of a plant's iron acquisition strategy, therefore, depends not only on its own release rate but also on the composition and activity of the surrounding microbial community. A high rate of phytosiderophore release, as seen in barley, can overcome the degradation by microbes, ensuring sufficient iron uptake. nih.gov

Data Tables

Table 1: Comparative Phytosiderophore Strategies in Graminaceous Species

| Feature | Barley (Hordeum vulgare) | Sorghum (Sorghum bicolor) | Wheat (Triticum aestivum) |

| Primary Phytosiderophores Released | Mugineic acid, 3-Hydroxymugineic acid, 3-Epi-hydroxymugineic acid mdpi.com | 2'-Deoxymugineic acid mdpi.com | 2'-Deoxymugineic acid |

| Relative Release Rate | High nih.govmdpi.com | Low nih.gov | Moderate tandfonline.com |

| Competitiveness for Iron | High; efficient mobilization of apoplasmic root Fe nih.gov | Low; restricted mobilization of apoplasmic root Fe nih.gov | Moderate tandfonline.com |

| Resistance to Iron Deficiency | High mdpi.com | Vulnerable mdpi.com | Moderate tandfonline.com |

| Interaction with Microbes | High release rate allows for complete mobilization of root Fe despite microbial presence. nih.gov | Lower release rate and degradation by microbes limit Fe mobilization. nih.gov | Not specified |

Comparative Studies and Evolutionary Aspects

Comparison of 3-Epi-3-hydroxymugineic Acid with Other Mugineic Acid Derivatives

The mugineic acid family of phytosiderophores encompasses a range of structurally related compounds, all derived from the precursor nicotianamine (B15646). These derivatives, including 2'-deoxymugineic acid (DMA), mugineic acid (MA), and 3-hydroxymugineic acid (HMA), share a common functional purpose: to efficiently bind and transport iron. ethz.chnih.gov However, subtle variations in their chemical structures lead to differences in their functional efficacy and species-specific prevalence.

Structural-Functional Relationships (SFR) of Different Phytosiderophores

The iron-chelating capacity of phytosiderophores is intrinsically linked to their molecular structure. All mugineic acid derivatives, including epi-HMA, are hexadentate ligands, meaning they use six donor atoms to form a stable octahedral complex with Fe(III). ethz.chnih.gov These donor groups are typically three carboxyl groups, two amino-derived groups, and a hydroxyl group. nih.gov

The key structural feature that distinguishes epi-HMA from other derivatives is the stereochemistry of the hydroxyl group at the C-3 position. This seemingly minor difference has significant implications for the stability of the Fe(III)-phytosiderophore complex. Studies have shown that hydroxylated phytosiderophores, such as epi-HMA and HMA, form more stable complexes with Fe(III) compared to their non-hydroxylated counterpart, DMA. researchgate.net This enhanced stability is particularly important in acidic soil environments where protonation can compete with iron binding. The introduction of hydroxyl groups into the phytosiderophore backbone is thought to protect the complex from acid-induced protonation, thereby maintaining iron availability for plant uptake.

Table 1: Comparison of Fe(III) Stability Constants for Selected Phytosiderophores

| Phytosiderophore | Log K (Fe(III) Stability Constant) | Reference |

| Mugineic Acid (MA) | 18.1 | iupac.org |

| Desferrioxamine B (Microbial) | 30.6 | ufl.edu |

| Ferric Enterobactin (Microbial) | 52.0 | ufl.edu |

Note: Direct comparative data for the stability constant of this compound under identical conditions is limited in the available literature. However, its structural similarity to other hydroxylated phytosiderophores suggests a high stability constant.

Species-Specific Production and Exudation Patterns

The type and quantity of phytosiderophores secreted vary significantly among different grass species, and this variation is correlated with their tolerance to iron deficiency. nih.gov Barley (Hordeum vulgare), for instance, is known for its high tolerance to low iron availability and secretes a mixture of phytosiderophores, with epi-HMA being a major component. tandfonline.com In contrast, rice (Oryza sativa) and maize (Zea mays), which are more susceptible to iron deficiency, primarily secrete DMA. nih.gov

The secretion of phytosiderophores is a regulated process, often exhibiting a diurnal rhythm, with peak exudation occurring a few hours after the onset of light. udl.cat This timed release is thought to optimize the chelation of iron when photosynthetic activity and, consequently, iron demand are high. In barley, the exudation of epi-HMA follows this diurnal pattern. tandfonline.com

Table 2: Predominant Phytosiderophores Secreted by Different Grass Species

| Plant Species | Predominant Phytosiderophore(s) | Reference(s) |

| Barley (Hordeum vulgare) | This compound (epi-HMA), Mugineic acid (MA), 2'-Deoxymugineic acid (DMA) | researchgate.net |

| Wheat (Triticum aestivum) | 2'-Deoxymugineic acid (DMA) | researchgate.net |

| Rice (Oryza sativa) | 2'-Deoxymugineic acid (DMA) | nih.gov |

| Maize (Zea mays) | 2'-Deoxymugineic acid (DMA) | nih.gov |

| Rye (Secale cereale) | Mugineic acid (MA), 3-Hydroxymugineic acid (HMA) | nih.gov |

| Perennial Ryegrass (Lolium perenne) | 3-Epihydroxy-2'-deoxymugineic acid (epi-HDMA), 2'-Deoxymugineic acid (DMA) | googleapis.com |

Evolutionary Trajectories of Phytosiderophore-Based Iron Acquisition

The evolution of the phytosiderophore-based iron acquisition system represents a significant adaptation in the plant kingdom, allowing grasses to thrive in iron-limited environments. This system is a clear example of divergent evolution from the more ancestral Strategy I mechanism found in non-graminaceous plants.

Divergence of Strategy I and Strategy II

Strategy I, employed by dicots and non-graminaceous monocots, involves the acidification of the rhizosphere, the reduction of Fe(III) to the more soluble ferrous form (Fe(II)) by a membrane-bound reductase, and the subsequent uptake of Fe(II) by a specific transporter. nih.govnih.gov Strategy II, on the other hand, is a chelation-based strategy that does not require iron reduction prior to uptake. ethz.chnih.gov The evolution of Strategy II is considered a more recent event, providing a significant advantage in alkaline and calcareous soils where the solubility of iron is extremely low and the reduction-based mechanism of Strategy I is less effective. nih.gov

Phylogenetic Distribution of Phytosiderophore Synthesis Genes

The genetic machinery underlying phytosiderophore synthesis provides clear evidence for the evolutionary divergence of Strategy II. The key enzymes in the biosynthetic pathway of mugineic acid derivatives are encoded by a specific set of genes that are found exclusively in graminaceous plants. The biosynthesis of all phytosiderophores begins with nicotianamine, which is synthesized by nicotianamine synthase (NAS). frontiersin.org In grasses, nicotianamine is then converted to 2'-deoxymugineic acid (DMA) by the sequential action of nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS). researchgate.netresearchgate.net

The diversification of phytosiderophores, including the formation of epi-HMA, is facilitated by dioxygenase enzymes. Specifically, the genes Ids2 and Ids3 (Iron-deficiency-specific) are responsible for the hydroxylation steps that convert DMA and MA into their hydroxylated derivatives. udl.catnih.govoup.com Phylogenetic analyses of these dioxygenase genes reveal their specific distribution within the Poaceae family, correlating with the types of phytosiderophores produced by different species. nih.gov For example, barley possesses functional Ids2 and Ids3 genes, enabling it to produce a variety of hydroxylated phytosiderophores, including epi-HMA. udl.catnih.gov In contrast, rice lacks these specific dioxygenase genes, which explains why it only secretes DMA. researchgate.net

Advanced Analytical Methodologies in 3 Epi 3 Hydroxymugineic Acid Research

Spectroscopic and Chromatographic Techniques for Detection and Quantification

A range of powerful analytical methods are employed to detect and quantify 3-Epi-3-hydroxymugineic acid in various biological and environmental matrices. These techniques are crucial for understanding its concentration and distribution in plant tissues and root exudates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of this compound. nih.govresearchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Detailed Research Findings:

Recent advancements have led to the development of a comprehensive LC-MS/MS method capable of simultaneously quantifying all eight naturally occurring phytosiderophores, including this compound. nih.gov This method, validated for its linearity, precision, and accuracy, has been successfully applied to analyze root exudates from various grass species like barley, oat, rye, and sorghum grown under both iron-sufficient and iron-deficient conditions. nih.gov The limits of detection (LOD) and quantification (LOQ) for these phytosiderophores were impressively low, falling below 11 and 35 nmol L⁻¹, respectively, with a method precision (reproducibility) of less than 2.5% relative standard deviation (RSD). nih.gov

The separation of this compound from its isomers, such as mugineic acid, is a critical challenge that has been addressed by specialized chromatographic columns. For instance, a silica-based mixed-mode reversed-phase/weak-anion exchange stationary phase has been utilized to achieve baseline separation of the diastereomers Fe(III)-mugineic acid and Fe(III)-epi-mugineic acid. nih.gov This allows for the simultaneous quantification of the iron complexes and the free ligands. nih.gov The choice of mobile phase, such as a 50 mM ammonium (B1175870) acetate (B1210297) buffer at pH 6.5, is also crucial for optimal separation. nih.gov

The table below summarizes key parameters from a validated LC-MS/MS method for phytosiderophore analysis. nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | < 11 nmol L⁻¹ |

| Limit of Quantification (LOQ) | < 35 nmol L⁻¹ |

| Precision (RSD) | < 2.5% |

| Application | Quantification in root exudates |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) offers a powerful alternative for the analysis of charged metabolites like this compound. nih.gov This technique separates molecules based on their charge and size, providing high-resolution separation of phytosiderophores and their metal complexes. nih.govnih.gov

Detailed Research Findings:

CE-MS methods have been successfully developed to separate this compound from other phytosiderophores like 2'-deoxymugineic acid and mugineic acid. nih.gov A significant advantage of CE-MS is its ability to analyze metal-phytosiderophore complexes without the stability issues often encountered in chromatographic methods. nih.govresearchgate.net Researchers have demonstrated the separation of Fe(III) complexes of different phytosiderophores using a MES/Tris buffer at pH 7.3. nih.gov The coupling of CE with electrospray ionization-mass spectrometry (ESI-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) provides high sensitivity, with detection limits in the high nanomolar to low micromolar range. researchgate.net

A comparison between LC-ESI-MS/MS and CE-ESI-MS for the analysis of iron-phytosiderophore complexes revealed the strengths of each technique. nih.gov While LC-MS/MS provides excellent separation of diastereomers, CE-MS is particularly advantageous for analyzing complex stability. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Biosynthetic Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds and for tracing biosynthetic pathways. nih.gov

Detailed Research Findings:

The structure of this compound has been confirmed using NMR techniques. nih.gov Furthermore, NMR has been instrumental in elucidating the biosynthetic pathway of mugineic acid family phytosiderophores. colab.ws By feeding plants with isotopically labeled precursors, such as ¹³C- and ²H-labeled compounds, researchers can track the incorporation of these labels into the final phytosiderophore molecules. colab.ws For instance, feeding iron-deficient barley with [1,4′,4″-¹³C₃]2′-deoxymugineic acid resulted in the production of ¹³C-enriched mugineic acid and 3-epihydroxymugineic acid, demonstrating that 2′-deoxymugineic acid is a direct precursor for these compounds. colab.ws Similarly, ²H-NMR studies with labeled methionine have provided insights into the stereochemistry of the biosynthetic reactions. colab.ws These labeling experiments, combined with NMR analysis, provide unequivocal evidence for the proposed biosynthetic routes.

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling, coupled with mass spectrometry or NMR, is a powerful strategy for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). mpg.denih.govcreative-proteomics.com This approach provides quantitative information on the rates (fluxes) of metabolic reactions. mpg.denih.gov

Detailed Research Findings:

In the context of this compound, isotopic labeling experiments have been crucial for understanding its biosynthesis. The synthesis of ¹³C₂-labeled phytosiderophores, including those from the mugineic acid family, has been reported. nih.govchemrxiv.org These labeled compounds can be used as internal standards for accurate quantification by LC-MS/MS and as tracers to investigate their metabolic fate in plants and soil. researchgate.net For example, feeding experiments with ¹³C-labeled ribose have shown its incorporation into mugineic acids in iron-deficient wheat. d-nb.info By analyzing the distribution of the isotopic label in the final product, researchers can infer the activity of different biosynthetic pathways. nih.govd-nb.info While full MFA provides a comprehensive picture of all metabolic fluxes in a network, simpler analyses of mass distribution vectors from labeling experiments can offer significant insights into relative pathway activities and the contribution of different substrates to the final product. mpg.de

Methodologies for Root Exudate Collection and Analysis

The collection and analysis of root exudates are fundamental to studying the role of this compound in iron acquisition. Various methods have been developed to collect these exudates from plants grown in different systems.

Hydroponic Culture Systems

Hydroponic systems are widely used for collecting root exudates because they offer a controlled, soil-free environment, which minimizes contamination and allows for easy collection of exudates. europa.euresearchgate.netbiorxiv.org

Detailed Research Findings:

In hydroponic setups, plants are typically grown in a nutrient solution. nih.govtandfonline.com To induce the exudation of phytosiderophores like this compound, plants are often subjected to iron deficiency by omitting iron from the nutrient solution. nih.gov The composition of the nutrient solution is carefully controlled to provide all other essential nutrients. nih.govtandfonline.com The pH of the solution is also monitored and adjusted, as it can influence root exudation. mdpi.com Root exudates are collected by immersing the roots in a collection solution, which can be the nutrient solution itself or a simpler solution like ultrapure water, for a specific period. europa.eud-nb.info The collected exudates are then analyzed using the techniques described above. Hydroponic systems allow for the collection of relatively clean samples, facilitating downstream analysis and providing valuable insights into the dynamics of phytosiderophore release under different nutritional conditions. amazonaws.comeuropa.eu

The table below outlines a typical composition of a nutrient solution used in hydroponic studies for rice. nih.gov

| Component | Concentration (mM) |

| K₂SO₄ | 0.7 |

| KCl | 0.1 |

| KH₂PO₄ | 0.1 |

| Ca(NO₃)₂ | 2.0 |

| MgSO₄ | 0.5 |

| Fe(III)-EDTA | 0.1 (omitted for Fe-deficiency) |

Soil-Based Sampling Techniques

The quantification of this compound and other mugineic acid family phytosiderophores (MAs) in the soil and rhizosphere is a complex task due to their low concentrations, rapid microbial degradation, and strong adsorption to soil particles. nih.gov Researchers have developed several techniques to collect samples from the soil environment for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).

Rhizosphere Soil Collection: A common and direct method involves carefully excavating plants and collecting the soil that adheres to the root system. This is often achieved by gently shaking the roots to dislodge the loosely attached soil, which is considered the rhizosphere soil. plos.orgfrontiersin.org This method provides an integrated sample of the soil environment immediately surrounding the roots where phytosiderophore concentration is highest.

Soil Extraction: To analyze phytosiderophores from collected soil samples, various extraction solutions are employed. The choice of extractant is critical for desorbing the molecules from soil colloids and preventing their degradation.

Ammonium Carbonate: A 10% ammonium carbonate solution has been shown to effectively recover mugineic acids from soil, with recovery rates between 76-99%. nih.gov

DTPA Extraction: A solution containing diethylenetriaminepentaacetic acid (DTPA), triethanolamine (B1662121) (TEA), and calcium chloride at pH 7.3 is a standard method for extracting available micronutrients and can also be used for phytosiderophores. fao.org The extraction conditions, such as temperature and shaking time (typically 2 hours), must be strictly controlled for reproducible results. fao.org

Acid Digestion: For total elemental analysis rather than intact molecule quantification, strong acid digestion methods like EPA Method 3050B are used, which involve repeated additions of nitric acid and hydrogen peroxide. epa.gov This, however, is not suitable for analyzing the organic structure of this compound.

Rhizosphere Soil Solution Sampling: To collect soil solution directly from the rhizosphere in situ, researchers use specialized tools:

Microsuction Cups: These are miniature porous cups inserted into the soil near the plant roots. A vacuum is applied to draw soil solution into the cup over time. This technique allows for the collection of rhizosphere solution with minimal disturbance and has been used to sample for 2'-deoxymugineic acid (DMA), a related phytosiderophore. frontiersin.orgfrontiersin.org

Rhizoboxes: These are specially constructed containers, often with a transparent side, that allow for the observation of root growth and the non-destructive sampling of root exudates. frontiersin.org Some rhizoboxes are equipped with root exudate collecting (REC) tools that continuously circulate a solution over a specific root section to capture secreted compounds like this compound. frontiersin.org

Analytical Quantification: Once samples are collected, advanced analytical techniques are required for accurate quantification. A comprehensive method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been developed to simultaneously identify and quantify all eight naturally occurring phytosiderophores, including this compound, in complex matrices like soil and plant exudates. researchgate.net Research on barley root exudates has demonstrated the importance of such quantification, showing that under iron deficiency, the secretion of phytosiderophores increases dramatically, with this compound becoming a major component. nih.gov

Table 1: Composition of Barley Root Exudates Under Varying Iron Deficiency

This interactive table shows the quantification of major components in barley root exudates, demonstrating the significant increase in 3-epihydroxymugineic acid under iron-deficient conditions. Data sourced from Fan et al. (2001). nih.gov

| Compound | Control (μmol/g root) | Moderate Fe Deficiency (μmol/g root) | Severe Fe Deficiency (μmol/g root) |

| 3-epihydroxymugineic acid | 0.00 | 0.95 | 3.50 |

| Malic acid | 0.20 | 0.81 | 0.70 |

| Citric acid | 0.05 | 0.15 | 0.11 |

| Succinic acid | 0.04 | 0.17 | 0.15 |

| Alanine | 0.11 | 0.50 | 0.60 |

| Valine | 0.03 | 0.21 | 0.25 |

| Total Exudation | 0.61 | 4.25 | 6.95 |

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Ecological Interactions

The rhizosphere is a dynamic environment where root exudates mediate a host of interactions. While it is known that phytosiderophores like epi-HMA are crucial for solubilizing ferric iron, their broader ecological roles are not fully understood. jst.go.jprsc.org

Future research should focus on several key areas:

Microbial Interactions: Phytosiderophores can be rapidly degraded by soil microorganisms, which impacts their availability for iron chelation. rsc.org However, these interactions are not exclusively competitive. It is crucial to investigate how epi-HMA and other mugineic acids shape the microbial community structure in the rhizosphere. Do specific microbes thrive on these compounds? Can certain plant growth-promoting rhizobacteria enhance phytosiderophore effectiveness or stability? researchgate.net Understanding the complex interplay between plants, phytosiderophores, and the soil microbiome is essential for a holistic view of nutrient cycling. oup.com

Chelation of Other Metals: Mugineic acid family phytosiderophores are known to chelate other essential micronutrients like zinc (Zn), copper (Cu), and manganese (Mn), and can also interact with toxic heavy metals like cadmium (Cd). researchgate.netfrontiersin.orgmdpi.com Barley, a known producer of epi-HMA, exhibits tolerance to heavy metals, and phytosiderophore chelation has been proposed as a protective mechanism. researchgate.netmdpi.com Unanswered questions remain about the binding affinity of epi-HMA for these various metals compared to iron. Further research is needed to determine if epi-HMA plays a significant role in the uptake of other micronutrients or in conferring tolerance to heavy metal toxicity in contaminated soils. researchgate.netoup.comnih.gov This involves exploring whether epi-HMA facilitates or hinders the uptake of metals like cadmium and lead. researchgate.net

Comprehensive Understanding of Regulatory Networks

The synthesis of phytosiderophores is tightly regulated in response to a plant's iron status. nih.gov In barley, the release of epi-HMA is known to be upregulated under iron-limiting conditions. researchgate.net The biosynthetic pathway, which leads from 2'-deoxymugineic acid (DMA) to mugineic acid (MA) and subsequently to epi-HMA, involves key dioxygenase enzymes like IDS2 and IDS3. researchgate.nettandfonline.comtandfonline.comresearchgate.net While transcription factors such as IDEF1, IDEF2, and OsIRO2 have been identified as key regulators of this pathway in rice, the specific regulatory network governing epi-HMA production in highly efficient species like barley requires more detailed investigation. nih.govnih.govmdpi.com

Key unanswered questions include:

Species-Specific Regulation: How do the regulatory networks differ between plants that secrete only DMA (like rice and wheat) and those that produce a suite of more complex phytosiderophores, including epi-HMA (like barley)? frontiersin.orgresearchgate.net

Crosstalk and Signaling: How does the plant integrate signals from other nutrient deficiencies (e.g., zinc) or stresses to modulate the epi-HMA pathway? mdpi.com

Post-Translational Control: Beyond transcriptional regulation, what role does post-translational modification of biosynthetic enzymes and transporters play in the rapid deployment of epi-HMA in response to fluctuating iron availability? mdpi.com

Master Regulators: Are there master transcriptional regulators or signaling hubs that coordinate the expression of the entire suite of genes required for epi-HMA biosynthesis and transport? nih.govplos.orgelifesciences.org

Refined Quantitative Analysis in Complex Biological Matrices

Understanding the dynamics of 3-Epi-3-hydroxymugineic acid in the environment requires robust and sensitive analytical methods. Direct determination in complex samples like soil solutions and root exudates is crucial for accurately assessing its role in iron acquisition. researchgate.net Significant progress has been made, moving from traditional chromatography to advanced mass spectrometry techniques.

Recent advancements include the development of a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method capable of quantifying all eight naturally occurring phytosiderophores, including epi-HMA, in a single analytical procedure. Another approach uses anion-exchange chromatography with pulsed amperometric detection (PAD). These methods offer high sensitivity and specificity, which are essential for the low concentrations found in biological systems.

Future research in this area should aim for:

In-situ Measurement: Developing techniques for real-time, in-situ quantification of epi-HMA directly in the rhizosphere to better understand its spatial and temporal dynamics without disturbing the system.

High-Throughput Screening: Creating faster and more cost-effective analytical methods to screen large numbers of plant genotypes for their phytosiderophore production profiles, aiding breeding programs.

Intracellular Analysis: Refining methods to accurately measure the concentration of epi-HMA and its precursors within different root cells and tissues to better understand the biosynthesis and transport processes.

| Method | Analytes Including epi-HMA | Detection Limit (LOD) | Key Advantages | Reference |

|---|---|---|---|---|

| LC-ESI-MS/MS | All 8 naturally occurring PS | <11 nmol L-1 | Comprehensive, high confidence quantification in a single run. |

Applications in Sustainable Agriculture and Crop Improvement

Harnessing the biological power of this compound holds immense promise for developing more resilient and nutritious crops, particularly for cultivation in the alkaline, calcareous soils where iron deficiency is rampant.

The superior iron-chelating ability of phytosiderophores produced by tolerant species like barley is a key target for crop improvement. interesjournals.org Barley's tolerance is partly attributed to its secretion of a diverse mix of mugineic acids, including MA and epi-HMA, in contrast to less tolerant crops like rice which primarily secrete DMA. interesjournals.orgresearchgate.net

interesjournals.org| Species | Primary Phytosiderophore(s) Secreted | Reference |

|---|---|---|

| Barley (Hordeum vulgare) | Mugineic acid, this compound, Deoxymugineic acid | |

| Wheat (Triticum aestivum) | 2'-Deoxymugineic acid |

Future strategies revolve around transferring these highly efficient systems to more susceptible staple crops. Research has shown that introducing barley genes, such as IDS3, into rice enables the production of more advanced phytosiderophores and increases iron accumulation. frontiersin.orgnih.gov The unanswered challenge is to successfully engineer the complete biosynthetic pathway for epi-HMA into crops like rice or wheat and ensure its efficient secretion and regulation. Another avenue of research is the development and application of cost-effective synthetic phytosiderophore analogs, which could be used as highly efficient iron fertilizers. jst.go.jp

Biofortification aims to increase the nutritional value of staple foods. Since phytosiderophores are involved in the uptake and translocation of not only iron but also zinc, manipulating their biosynthesis is a powerful tool for biofortification. nih.govsarr.co.in Overexpression of genes in the mugineic acid pathway has been shown to increase both iron and zinc concentrations in rice grains. nih.gov

The production of this compound is characteristic of iron-efficient barley cultivars. wiley.comcgiar.org A key research question is whether the specific properties of epi-HMA make it more effective than other phytosiderophores at loading iron and other micronutrients into the edible portions of the plant. Future biofortification strategies could focus on expressing the enzymatic machinery for epi-HMA synthesis (e.g., genes like IDS2 and IDS3 from barley) in staple crops like rice and wheat. frontiersin.orgnih.gov Success in this area could lead to the development of new crop varieties that not only grow well in poor soils but also provide enhanced nutrition to combat micronutrient deficiencies, or "hidden hunger," in human populations. wiley.comcgiar.org

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 3-Epi-3-hydroxymugineic acid in plant samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection is commonly used for quantification due to its sensitivity for iron-chelating compounds. Validate methods using spiked samples to ensure recovery rates >90% .

- Mass Spectrometry (MS) with electrospray ionization (ESI) provides accurate molecular weight confirmation and structural insights via fragmentation patterns. Pair with reverse-phase chromatography for enhanced resolution .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., , ) is critical for stereochemical analysis. Use deuterated solvents and internal standards (e.g., TMS) to resolve epimeric configurations, as seen in mugineic acid derivatives .

Q. How is this compound synthesized in plant systems, and what enzymatic pathways are involved?

Methodological Answer:

- The biosynthesis involves nicotianamine synthase (NAS) and nicotianamine aminotransferase (NAAT) . NAS converts S-adenosylmethionine to nicotianamine, a precursor for mugineic acid family phytosiderophores .

- Isotopic labeling (e.g., -methionine) in hydroponic cultures can track metabolic flux. Combine with gene knockout models (e.g., nas mutants) to confirm enzymatic roles .

- In vitro enzymatic assays using purified NAAT and hydroxylase enzymes under controlled pH (5.5–6.5) and Fe-deficient conditions replicate epimerization steps .

Q. What are the standard protocols for isolating this compound from root exudates?

Methodological Answer:

- Collect root exudates under Fe-deficient conditions using hydroponic systems with chelex-treated nutrient solutions to minimize contamination .

- Solid-Phase Extraction (SPE) with cation-exchange cartridges (e.g., Dowex 50W-X8) isolates phytosiderophores. Elute with 2M NHOH and lyophilize for purity .

- Confirm identity via co-injection with synthetic standards in HPLC-MS and compare retention times/spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Conduct pH-dependent stability assays in buffered solutions (pH 3–9) and monitor degradation via LC-MS over 24–72 hours. Use Arrhenius plots to model degradation kinetics .

- Control variables: Temperature (25°C ± 1°C), ionic strength, and light exposure. Replicate conflicting studies to identify protocol deviations (e.g., buffer composition) .

- Apply multivariate statistical analysis (e.g., PCA) to differentiate degradation pathways (hydrolysis vs. oxidation) and identify critical stability-limiting factors .

Q. What experimental designs are optimal for studying the iron-chelating efficacy of this compound compared to its analogs?

Methodological Answer:

- Use competitive chelation assays with Fe(III)-saturated chromazurol B. Measure absorbance shifts at 630 nm to quantify Fe binding constants .

- Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, K) for comparative analysis. Ensure degassing of solutions to avoid oxygen interference .

- In planta studies: Apply -labeled compounds to Fe-deficient graminaceous species (e.g., barley) and quantify uptake via gamma spectrometry. Normalize data to root biomass and Fe content .

Q. How to address inconsistencies in bioassay data when evaluating this compound's role in iron-deficient environments?

Methodological Answer:

- Standardize growth conditions : Control soil pH (5.5–6.5), light cycles (16h light/8h dark), and microbial activity (sterile vs. non-sterile media) to reduce variability .

- Validate bioassays using positive controls (e.g., synthetic mugineic acid) and negative controls (Fe-sufficient plants). Perform triplicate experiments with randomized block designs .

- Apply meta-analysis to compare datasets across studies. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity .

Q. What strategies ensure reproducibility in stereochemical analysis of this compound using NMR?

Methodological Answer:

- Use chiral derivatization agents (e.g., Mosher’s acid) to enhance NMR signal resolution for epimeric differentiation .

- Cross-validate with X-ray crystallography if crystalline derivatives can be obtained. Compare dihedral angles and hydrogen-bonding patterns to confirm configurations .

- Document NMR parameters (e.g., temperature, solvent, pulse sequences) meticulously to enable replication, as per guidelines for method transparency .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting reports on the rhizosphere mobility of this compound?

Methodological Answer:

- Conduct soil column experiments with -labeled compounds to quantify mobility. Compare results across soil types (clay vs. sandy loam) and organic matter content .

- Use confocal microscopy with fluorescent probes (e.g., FITC conjugation) to visualize spatial distribution in root zones. Correlate with Fe bioavailability assays .

- Re-analyze raw data from conflicting studies using uniform statistical thresholds (e.g., p < 0.01) and effect size metrics (Cohen’s d) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.